2-(Dimethoxymethyl)cyclohexanone
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Overview
Description
2-(Dimethoxymethyl)cyclohexanone is a chemical compound with the CAS Number: 15839-38-0. It has a molecular weight of 172.22 and is a liquid at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
Stereochemical isomers with hydroxy groups were synthesized by reacting this compound with propargylmagnesium bromide . The stereochemical structures were identified by NMR spectral interpretation and the geometry optimization .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 172.22 .Scientific Research Applications
Catalysis and Mechanistic Investigation : A study by Pun, Diao, & Stahl (2013) explored the aerobic dehydrogenation of cyclohexanones to phenols, providing insight into the mechanism of catalyst evolution and the role of nanoparticles in the process.
Stereochemical Synthesis : Liu et al. (2000) conducted research on synthesizing stereochemical isomers by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide, contributing to the understanding of stereochemistry in organic compounds (Liu et al., 2000).
Optimization in Synthesis : Pertiwi et al. (2016) aimed at optimizing the concentration of NaOH in the synthesis of 2.6-bis-(3’,4’-dimethoxybenzylidene) cyclohexanone, shedding light on the importance of catalyst concentration for yield maximization (Pertiwi et al., 2016).
Solid-state and Solution Studies : Research by Wanat et al. (1986) involved the study of lithiated cyclohexanones, including 2-carbomethoxycyclohexanone, providing valuable information about the structural and solubility properties of these compounds (Wanat et al., 1986).
Analytical Method Development : Medvedovici et al. (2004) developed a method for determining 2-[(dimethylamino)methyl]cyclohexanone in pharmaceuticals, highlighting the importance of analytical techniques in quality control (Medvedovici et al., 2004).
NMR and Thermodynamic Study : Taskinen (1998) conducted a study on cyclohexanone dimethyl acetals using 13C NMR spectroscopy, contributing to the understanding of molecular structures and thermodynamics (Taskinen, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to cyclohexanone , which is known to interact with Pentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
Cyclohexanone, a structurally similar compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as the nucleophile instead of the oxygen, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Cyclohexanone, a structurally similar compound, is involved in the formation of oximes and hydrazones
Result of Action
Cyclohexanone, a structurally similar compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Biochemical Analysis
Biochemical Properties
It is known that stereochemical isomers with hydroxy groups can be synthesized by reacting 2-(Dimethoxymethyl)cyclohexanone with propargylmagnesium bromide
Cellular Effects
Related compounds such as cyclohexanone have been shown to affect carbon metabolism in bacteria like Escherichia coli and Corynebacterium glutamicum
Molecular Mechanism
It is known that the oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that stereochemical isomers with hydroxy groups can be synthesized by reacting this compound with propargylmagnesium bromide
Metabolic Pathways
It is known that cyclohexanone, a related compound, is metabolized to cyclohexanol, which is excreted in urine coupled with glucuronic acid . It is possible that this compound could be involved in similar metabolic pathways.
properties
IUPAC Name |
2-(dimethoxymethyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTSUSLMEDDPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCCC1=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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